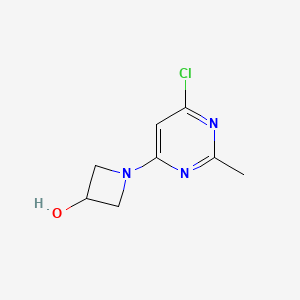
1-氨基-3-(3-(三氟甲基)吡咯烷-1-基)丙烷
描述
The compound “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a complex organic molecule that contains a pyrrolidine ring, a trifluoromethyl group, and an amine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common structure in many biologically active compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in medicinal chemistry due to its ability to modify the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, the trifluoromethyl group, and the amine group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .科学研究应用
药物化学:钙剂模拟剂
1-氨基-3-(3-(三氟甲基)吡咯烷-1-基)丙烷: 已被用于合成钙剂模拟剂,例如肉桂酸钙 。这些药物通过变构激活人体组织中的钙敏感受体,在调节甲状旁腺激素水平中起着至关重要的作用。这种应用在治疗慢性肾病患者的继发性甲状旁腺功能亢进等疾病方面尤其重要。
药理学:抗抑郁研究
在药理学研究中,该化合物的衍生物在调节血清素系统方面显示出前景,血清素系统与情绪调节密切相关 。这表明其在开发针对特定血清素受体的抗抑郁新药方面具有潜在应用,为精神疾病的治疗干预提供了一条新途径。
生物化学:酶抑制
吡咯烷环是该化合物中的核心结构,是生物活性分子中通用的支架。 它已被用于创造酶抑制剂,包括基质金属蛋白酶抑制剂 (MMPIs) 和氨基肽酶抑制剂 (APNIs),这些抑制剂在调节各种生化途径中至关重要 .
材料科学:化学中间体
该化合物用作合成农药和橡胶促进剂等材料的化学中间体。 它作为中间体的作用源于其作为仲胺的反应性,使其可以进一步官能化并掺入复杂材料体系中 .
化工:工艺优化
在化工领域,该化合物的衍生物用于优化药物合成等工艺。 例如,肉桂酸钙的改进合成突出了这些化合物在简化生产方法以提高效率和产量的重要性 .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are involved in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability .
Cellular Effects
The effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release .
Molecular Mechanism
At the molecular level, 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .
Metabolic Pathways
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects .
Subcellular Localization
The subcellular localization of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZXOZTQQOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


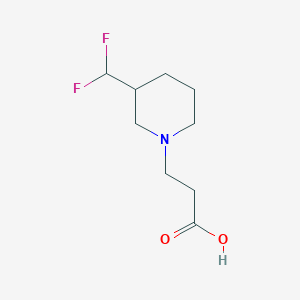

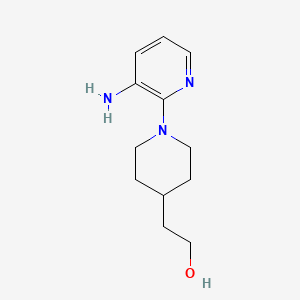
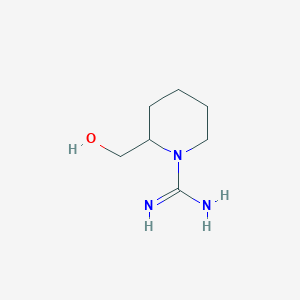
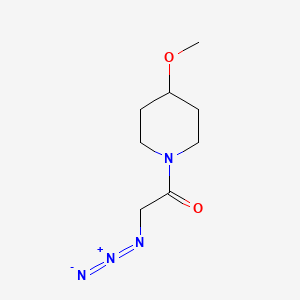
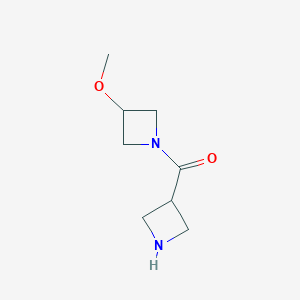
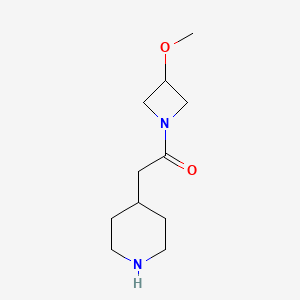
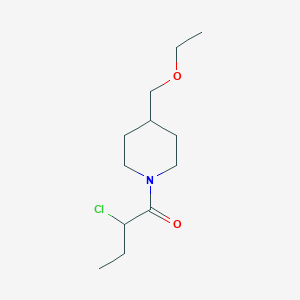
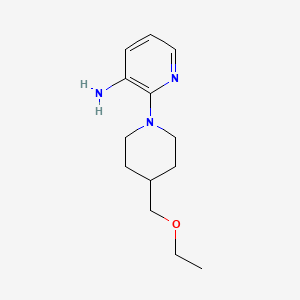



![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
